An In-depth Technical Guide to 4-Propyl-4-piperidinecarboxylic acid hydrochloride
An In-depth Technical Guide to 4-Propyl-4-piperidinecarboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Propyl-4-piperidinecarboxylic acid hydrochloride. As a key building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders, a thorough understanding of this compound's characteristics is paramount. This document consolidates critical data on its structure, physicochemical properties, and reactivity, offering field-proven insights to guide researchers in its effective utilization. All presented protocols and data are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of 4-Substituted Piperidines in Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, making it an ideal framework for mimicking natural substrates and interacting with biological targets such as receptors and enzymes.[1] The strategic functionalization of the piperidine ring at the 4-position can significantly influence a compound's pharmacological activity, binding affinity, and selectivity.[1]
4-Propyl-4-piperidinecarboxylic acid hydrochloride belongs to this important class of piperidine derivatives.[1] The presence of both a carboxylic acid and a propyl group at the C4 position creates a unique combination of polarity and lipophilicity. This dual-functionality is critical for tuning properties such as membrane permeability, including penetration of the blood-brain barrier, which is a crucial attribute for neurotherapeutics. The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, expanding its utility as a versatile intermediate in the synthesis of complex drug candidates.[1] This guide aims to provide a detailed exposition of the chemical properties of this compound to facilitate its application in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is essential for its handling, formulation, and application in synthetic chemistry.
General and Structural Properties
The fundamental identifiers and structural features of the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1269376-88-6 | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | [1] |
| Molecular Weight | 207.7 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| IUPAC Name | 4-propylpiperidine-4-carboxylic acid;hydrochloride |
Diagram of the chemical structure of 4-Propyl-4-piperidinecarboxylic acid hydrochloride.
Caption: Chemical structure of 4-Propyl-4-piperidinecarboxylic acid hydrochloride.
Solubility, Melting Point, and pKa
These parameters are critical for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.
| Property | Value | Remarks | Source |
| Solubility | Soluble in water and polar organic solvents. | The hydrochloride salt form enhances its solubility in aqueous media. | [1] |
| Melting Point | >300 °C (for the parent compound, 4-piperidinecarboxylic acid) | The melting point of the 4-propyl derivative is expected to be a high-melting solid, characteristic of amino acid hydrochlorides. Specific experimental data is not readily available. | |
| pKa | Predicted pKa₁: ~2-3 (carboxylic acid), pKa₂: ~10-11 (piperidine nitrogen) | These are estimated values based on analogous structures. The electron-withdrawing effect of the protonated piperidine nitrogen will lower the pKa of the carboxylic acid. |
Synthesis and Reactivity
4-Propyl-4-piperidinecarboxylic acid hydrochloride is a synthetic compound, and its preparation involves multi-step organic synthesis.
Synthetic Routes
Several general strategies can be employed for the synthesis of 4-alkyl-4-piperidinecarboxylic acids. The choice of a specific route often depends on the availability of starting materials and the desired scale of the synthesis.
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Alkylation of Piperidine Derivatives: A common approach involves the alkylation of a pre-functionalized piperidine ring. For instance, starting with a 4-piperidinecarboxylate derivative, the nitrogen can be protected, followed by alkylation at the 4-position with a propyl group using a suitable base and propyl halide. Subsequent deprotection and hydrolysis of the ester yield the desired product.
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Michael Addition: Another synthetic strategy involves the Michael addition of a piperidine derivative to an α,β-unsaturated carbonyl compound. This would be followed by a series of transformations to introduce the carboxylic acid and propyl groups at the 4-position.[1]
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Strecker Synthesis: A classical method for the synthesis of α-amino acids, the Strecker synthesis can be adapted for 4-piperidone derivatives. Reaction of a protected 4-piperidone with cyanide and an amine, followed by hydrolysis, can lead to the formation of a 4-amino-4-cyanopiperidine intermediate, which can be further elaborated.
Diagram of a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 4-alkyl-4-piperidinecarboxylic acids.
Chemical Reactivity
The reactivity of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is primarily dictated by its two functional groups: the carboxylic acid and the secondary amine (as its hydrochloride salt).
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Esterification: The carboxylic acid can undergo esterification with various alcohols under acidic conditions to form the corresponding esters. These esters can serve as valuable intermediates for further synthetic transformations.[1]
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Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC). This reaction is fundamental in peptide synthesis and for the creation of diverse compound libraries.[1]
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
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N-Alkylation/N-Acylation: The piperidine nitrogen, after neutralization of the hydrochloride salt, is a nucleophilic secondary amine and can readily undergo alkylation or acylation reactions to introduce various substituents.
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Decarboxylation: Under certain conditions, the carboxylic acid group may be removed through decarboxylation, although this typically requires harsh conditions or specific catalytic systems.[1]
Analytical Characterization
Accurate characterization of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is crucial to confirm its identity and purity. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a multiplet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the piperidine ring). The piperidine ring protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid may appear as a broad singlet, and the N-H proton of the piperidine hydrochloride will also be a broad signal, with their chemical shifts being solvent-dependent.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the three carbons of the propyl group, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
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A strong C=O stretching vibration from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.
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N-H stretching vibrations from the protonated piperidine nitrogen, appearing as a broad band in the 2700-2250 cm⁻¹ region.
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C-H stretching vibrations from the propyl and piperidine alkyl groups, typically below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
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Electrospray Ionization (ESI-MS): In the positive ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺, where M is the free base.
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Fragmentation Pattern: The fragmentation in the mass spectrometer would likely involve the loss of the carboxylic acid group, cleavage of the propyl group, and fragmentation of the piperidine ring.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Propyl-4-piperidinecarboxylic acid hydrochloride. The following information is based on data for similar piperidine derivatives and should be considered as a guideline.
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Hazard Identification: Piperidine derivatives can be irritating to the skin, eyes, and respiratory tract.[2]
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Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Diagram of a standard laboratory safety workflow.
Caption: Standard laboratory safety workflow for handling chemical compounds.
Applications in Research and Drug Development
The primary application of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is as a versatile building block in the synthesis of more complex molecules for pharmaceutical research.[1] Its structural features make it particularly valuable for targeting the central nervous system.
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Intermediate for Neurological Drug Candidates: Its structural similarity to neurotransmitters makes it a suitable scaffold for designing ligands for various receptors and transporters in the brain.[1]
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Scaffold for Combinatorial Chemistry: The dual functionality of the carboxylic acid and the piperidine nitrogen allows for the generation of diverse chemical libraries for high-throughput screening.
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Probing Biological Systems: Labeled versions of this compound or its derivatives can be used as tools to study the pharmacology of specific biological targets.
Conclusion
4-Propyl-4-piperidinecarboxylic acid hydrochloride is a valuable chemical entity for researchers and scientists in the field of drug discovery and development. Its unique structural and physicochemical properties provide a solid foundation for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthetic considerations, analytical characterization, and safe handling practices. By leveraging the information presented herein, researchers can more effectively utilize this compound in their quest for new and improved medicines.
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